molecular formula C9H15NO B13604413 2-Methyl-2-(oxan-4-yl)propanenitrile

2-Methyl-2-(oxan-4-yl)propanenitrile

Cat. No.: B13604413
M. Wt: 153.22 g/mol
InChI Key: OIPWNICIOAORCG-UHFFFAOYSA-N
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Description

2-Methyl-2-(oxan-4-yl)propanenitrile is an organic compound with the molecular formula C9H15NO It is a nitrile derivative featuring a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(oxan-4-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 2-methylpropanenitrile with tetrahydropyran under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and distillation to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxan-4-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxanone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(oxan-4-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-2-(oxan-4-yl)propanenitrile exerts its effects depends on the specific reaction or application. In general, the nitrile group can interact with various molecular targets, such as enzymes or receptors, leading to changes in biological activity. The tetrahydropyran ring can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropanenitrile: A simpler nitrile without the tetrahydropyran ring.

    2-Methyl-2-(oxan-2-yl)propanenitrile: A structural isomer with the oxygen atom in a different position.

    2-Methyl-2-(4-morpholinyl)propanenitrile: Contains a morpholine ring instead of a tetrahydropyran ring.

Uniqueness

2-Methyl-2-(oxan-4-yl)propanenitrile is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2-methyl-2-(oxan-4-yl)propanenitrile

InChI

InChI=1S/C9H15NO/c1-9(2,7-10)8-3-5-11-6-4-8/h8H,3-6H2,1-2H3

InChI Key

OIPWNICIOAORCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1CCOCC1

Origin of Product

United States

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